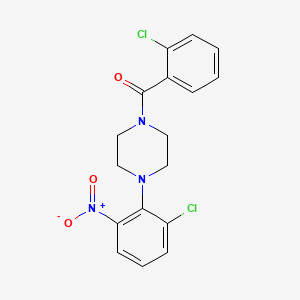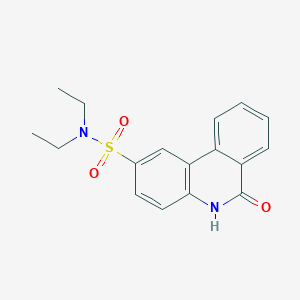![molecular formula C17H16N2O2S B5372401 N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. This compound has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders.
Mecanismo De Acción
The mechanism of action of N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide involves the selective blockade of T-type calcium channels. T-type calcium channels are involved in the regulation of neuronal excitability, and their blockade can lead to the reduction of neuronal activity. This compound has been shown to selectively block T-type calcium channels, which are expressed in various regions of the brain and play a critical role in the pathophysiology of epilepsy, neuropathic pain, and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide has a number of advantages for use in laboratory experiments. It is a potent and selective T-type calcium channel blocker, which makes it an ideal compound for studying the role of T-type calcium channels in various diseases. Additionally, this compound has been extensively studied in preclinical models, which provides a robust foundation for further research. However, there are also limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been established. Furthermore, the optimal dosing and administration of this compound for various diseases have not yet been determined.
Direcciones Futuras
There are a number of future directions for research on N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide. One area of focus is the development of new therapeutic applications for this compound. For example, this compound may have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, there is a need for further research on the safety and efficacy of this compound in humans. Finally, there is a need for further research on the optimal dosing and administration of this compound for various diseases.
Métodos De Síntesis
The synthesis of N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide involves a multi-step process that starts with the reaction of 3-methyl-2-thiophenecarboxaldehyde with cyclopropylamine to form the corresponding imine. This intermediate is then reacted with 2,1-benzisoxazole-3-carboxylic acid to give the desired product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and anxiety disorders. In preclinical studies, this compound has been shown to effectively reduce seizures in animal models of epilepsy. Additionally, this compound has been shown to reduce pain in animal models of neuropathic pain. Furthermore, this compound has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-N-[(3-methylthiophen-2-yl)methyl]-2,1-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-9-22-15(11)10-19(12-6-7-12)17(20)16-13-4-2-3-5-14(13)18-21-16/h2-5,8-9,12H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMIBCNSOSKADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CC2)C(=O)C3=C4C=CC=CC4=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-methoxyphenoxy)methyl]-N-(2-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B5372319.png)
![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5372326.png)
![6-[2-(4-biphenylyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5372327.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372330.png)

![1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5372335.png)
![1-acetyl-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-piperidinecarboxamide](/img/structure/B5372336.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
![5-[4-(benzyloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372365.png)

![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372386.png)

![3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5372393.png)
